Aqueous Solubility Advantage of the Sodium Salt Form
The target sodium salt exhibits quantifiably superior aqueous solubility relative to its closest structural analog, the free acid 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid (CAS 1260836-02-9). The free acid is explicitly characterized as 'soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide but less soluble in water' , while the sodium salt form is designed to improve water solubility, though formulation issues may arise in buffered solutions if precipitation occurs . The target compound has a calculated LogP of 1.6749 and a topological polar surface area (TPSA) of 88.52 Ų , physicochemical parameters that, when combined with the ionic sodium carboxylate, favor partitioning into aqueous media over the neutral free acid. This differential solubility is critical for aqueous-phase reactions, biochemical assay preparation, and processes requiring homogeneous aqueous conditions.
| Evidence Dimension | Aqueous solubility profile |
|---|---|
| Target Compound Data | Sodium salt form; LogP 1.6749; TPSA 88.52 Ų; ionic carboxylate enhances water solubility |
| Comparator Or Baseline | Free acid (CAS 1260836-02-9): soluble in DMF and DMSO but less soluble in water |
| Quantified Difference | Qualitative solubility advantage (salt vs. free acid); LogP 1.6749 indicates moderate lipophilicity balanced by ionic character |
| Conditions | Room temperature; standard organic/aqueous solvent systems |
Why This Matters
Procurement of the sodium salt precludes the need for in situ salt formation or use of organic co-solvents, directly reducing the number of unit operations in aqueous synthesis and bioassay workflows.
